molecular formula C10H20N2O6S2 B1210380 Betahistine mesilate CAS No. 54856-23-4

Betahistine mesilate

Numéro de catalogue B1210380
Numéro CAS: 54856-23-4
Poids moléculaire: 328.4 g/mol
Clé InChI: ZBJJDYGJCNTNTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Betahistine Mesilate is an aralkylamine . It is a histamine analog and H1 receptor agonist that serves as a vasodilator . It is used in treating symptoms associated with Ménière’s disease . It works by improving the blood flow in the inner ear which reduces the pressure of excess fluid there .


Synthesis Analysis

Betahistine Mesilate can be synthesized from 2-vinylpyridine through a 2-step process of addition and salification . The total yield of Betahistine Mesilate was reported to be 72% .


Molecular Structure Analysis

The molecular structure of Betahistine Mesilate has been studied using ab initio MO-LCAO-SCF method . The chemical potential (electronegativity) and chemical hardness were verified as valuable molecular descriptors .


Chemical Reactions Analysis

The chemical reactions of Betahistine Mesilate have been studied using ab initio calculations that include a part of the correlation energy . The energies of the HOMO (the highest occupied molecular orbital) and LUMO (the lowest unoccupied molecular orbital), the permanent dipole moment p and quadrupole moment Q and the dipole polarizability α were calculated .


Physical And Chemical Properties Analysis

Betahistine Mesilate has a molecular weight of 328.4 g/mol . Its molecular formula is C10H20N2O6S2 . The IUPAC name for Betahistine Mesilate is methanesulfonic acid; N -methyl-2-pyridin-2-ylethanamine .

Applications De Recherche Scientifique

Neurology

Betahistine mesylate: is widely recognized for its role in treating Meniere’s disease , which is characterized by vertigo, tinnitus, and hearing loss . It functions as a weak histamine H1 receptor agonist and a potent histamine H3 receptor antagonist, influencing the vestibular system and providing relief from vertigo symptoms .

Cardiology

While not directly used in cardiology, betahistine’s vasodilatory effects, due to its action on histamine receptors, could theoretically have implications for blood flow. However, current literature does not provide substantial evidence for its application in cardiology treatments .

Gastroenterology

Betahistine mesylate has been studied for its potential to reduce the severity and frequency of vertigo attacks associated with gastrointestinal symptoms of Meniere’s disease, such as nausea and vomiting . Its pharmacokinetics suggest it undergoes extensive first-pass metabolism, which is relevant to its gastrointestinal tolerability .

Otolaryngology (ENT)

In otolaryngology, betahistine mesylate is primarily used for managing vertigo and balance disorders associated with inner ear conditions like Meniere’s disease . It is thought to improve these symptoms by increasing inner ear blood circulation .

Ophthalmology

There is limited information on the direct application of betahistine mesylate in ophthalmology. However, given its effects on inner ear circulation, there could be potential research interest in its influence on ocular blood flow, although current evidence does not support this application .

Dermatology

The use of betahistine mesylate in dermatology is not well-documented. Its primary mechanism of action and current approved uses do not directly relate to dermatological conditions .

Psychiatry

Betahistine mesylate has been explored for its cognitive benefits in patients with schizophrenia. A study showed that high-dose betahistine can improve cognitive function but not psychiatric symptoms in these patients, indicating its potential utility in psychiatric conditions associated with cognitive deficits .

Oncology

Betahistine mesylate does not have a direct application in oncology. However, its safety profile and side effects are important considerations for patients with cancer who might be experiencing vertigo or balance disorders as a side effect of their cancer treatment .

Mécanisme D'action

Betahistine mesylate, also known as Meginalisk or Betahistine mesilate, is a histamine-like antivertigo drug primarily used for treating symptoms associated with Ménière’s disease .

Target of Action

Betahistine mesylate primarily targets histamine receptors, specifically the H1 and H3 receptors . These receptors play a crucial role in maintaining balance and preventing vertigo symptoms .

Mode of Action

Betahistine mesylate acts as a weak agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors . The stimulation of H1 receptors in the inner ear causes a vasodilatory effect leading to increased permeability . This interaction helps to reverse the underlying problem of endolymphatic hydrops .

Biochemical Pathways

The mechanism of action of betahistine is multifactorial and is thought to result from a disruption of endolymphatic fluid homeostasis in the ear . By acting on histamine receptors, betahistine helps to regulate the biochemical pathways involved in maintaining fluid balance within the inner ear .

Pharmacokinetics

Betahistine is readily and almost completely absorbed from the gastrointestinal tract . It undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine . The time to peak plasma concentration is about 1 hour .

Result of Action

The primary result of betahistine’s action is the reduction of episodes of vertigo associated with Ménière’s disease . By increasing the blood flow around the inner ear, betahistine reduces the amount of fluid in the inner ear and prevents symptoms from developing .

Action Environment

The efficacy and stability of betahistine can be influenced by various environmental factors. For instance, food can delay the absorption of betahistine . Furthermore, patients with certain conditions, such as bronchial asthma or a history of peptic ulcer, need to be closely monitored as these conditions may influence the action and efficacy of betahistine .

Safety and Hazards

Betahistine Mesilate is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It may exacerbate bronchial asthma and peptic ulcers .

Orientations Futures

Betahistine Mesilate is indicated for the reduction of recurrent vertigo episodes associated with Ménière’s disease in patients 18 years old and above . It is usually taken three times a day at first, and once the symptoms are under control, the dose may be reduced .

Propriétés

IUPAC Name

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJJDYGJCNTNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5638-76-6 (Parent)
Record name Betahistine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betahistine mesilate

CAS RN

54856-23-4
Record name Betahistine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(ethylammonio)-N-methylpyridinium dimethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAHISTINE MESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1L0E3R43Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betahistine mesilate
Reactant of Route 2
Reactant of Route 2
Betahistine mesilate
Reactant of Route 3
Reactant of Route 3
Betahistine mesilate
Reactant of Route 4
Reactant of Route 4
Betahistine mesilate
Reactant of Route 5
Reactant of Route 5
Betahistine mesilate
Reactant of Route 6
Reactant of Route 6
Betahistine mesilate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.